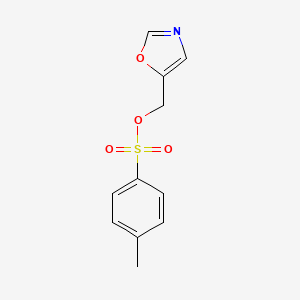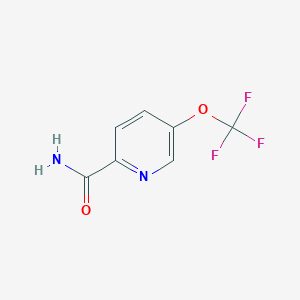
2-((2-Hydroxyethyl)(hydroxymethyl)amino)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-Hydroxyethyl)(hydroxymethyl)amino)acetic acid is a zwitterionic compound commonly used as a buffering agent in biochemical and biological research. It is known for its ability to maintain stable pH levels in various solutions, making it valuable in laboratory settings. This compound is particularly useful in the physiological pH range, which is crucial for many biological processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Hydroxyethyl)(hydroxymethyl)amino)acetic acid typically involves the reaction of glycine with formaldehyde and ethanolamine. The reaction proceeds under mild conditions, usually at room temperature, and involves the formation of a Schiff base intermediate, which is subsequently reduced to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pH, and other critical parameters.
化学反応の分析
Types of Reactions
2-((2-Hydroxyethyl)(hydroxymethyl)amino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields simpler amines or alcohols.
Substitution: Results in the formation of various substituted derivatives.
科学的研究の応用
2-((2-Hydroxyethyl)(hydroxymethyl)amino)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a buffering agent in various chemical reactions to maintain stable pH levels.
Biology: Essential in cell culture media and other biological assays where pH stability is crucial.
Medicine: Employed in the formulation of pharmaceuticals and diagnostic reagents.
Industry: Utilized in the production of cosmetics, personal care products, and other industrial applications where pH control is necessary.
作用機序
The primary mechanism by which 2-((2-Hydroxyethyl)(hydroxymethyl)amino)acetic acid exerts its effects is through its buffering capacity. It can accept or donate protons (H+) to maintain a stable pH in solutions. This property is particularly important in biological systems, where even slight changes in pH can significantly impact biochemical processes. The compound interacts with various molecular targets, including enzymes and proteins, to stabilize their activity and function.
類似化合物との比較
Similar Compounds
Bis(2-hydroxyethyl)amino]acetic acid (BICINE): Another zwitterionic buffer with similar properties but different pH range.
N-(2-Hydroxyethyl)piperazine-N’-(2-ethanesulfonic acid) (HEPES): A widely used buffer in biological research with a different buffering range.
Tris(hydroxymethyl)aminomethane (TRIS): Commonly used in molecular biology and biochemistry for its buffering capacity.
Uniqueness
2-((2-Hydroxyethyl)(hydroxymethyl)amino)acetic acid is unique due to its specific pH buffering range, which makes it particularly suitable for applications requiring precise pH control in the physiological range. Its zwitterionic nature also contributes to its stability and effectiveness as a buffer in various environments.
特性
分子式 |
C5H11NO4 |
|---|---|
分子量 |
149.15 g/mol |
IUPAC名 |
2-[2-hydroxyethyl(hydroxymethyl)amino]acetic acid |
InChI |
InChI=1S/C5H11NO4/c7-2-1-6(4-8)3-5(9)10/h7-8H,1-4H2,(H,9,10) |
InChIキー |
COVLVPNYQQKCLI-UHFFFAOYSA-N |
正規SMILES |
C(CO)N(CC(=O)O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![4-(5-Pyridin-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-butyronitrile](/img/structure/B13111740.png)


![3-Methyl-6-propylisothiazolo[5,4-d]pyrimidin-4(3aH)-one](/img/structure/B13111766.png)

![(3Z)-3-[(4-methoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B13111785.png)
